1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine
CAS No.:
Cat. No.: VC14646664
Molecular Formula: C10H16F2N4
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F2N4 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C10H16F2N4/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15/h1,4,8,10H,2-3,5-7,13H2 |
| Standard InChI Key | FEEQZWVEGHSPJM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)CC2=CC=NN2C(F)F |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The systematic name 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine reflects its bifunctional structure: a pyrazole ring substituted with a difluoromethyl group at the 1-position, linked via a methylene bridge to the 4-amino position of a piperidine ring . Its molecular formula, C11H16F2N4, corresponds to a molecular weight of 242.27 g/mol.
Key Structural Features
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Pyrazole Core: The heterocyclic pyrazole ring (C3H3N2) provides aromatic stability and sites for electrophilic substitution. The 1-position bears a difluoromethyl (-CF2H) group, introducing electronegativity and steric bulk.
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Piperidine-4-Amine: The six-membered piperidine ring, with an amine group at the 4-position, enhances solubility and enables hydrogen bonding interactions .
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Methylene Linker: A -CH2- bridge connects the pyrazole and piperidine moieties, conferring conformational flexibility.
Table 1: Structural and Spectroscopic Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine involves a multi-step sequence:
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Pyrazole Functionalization: Difluoromethylation of 1H-pyrazole-5-carbaldehyde using ClCF2H under basic conditions yields 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde.
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Reductive Amination: Reaction of the aldehyde with piperidin-4-amine in the presence of NaBH3CN forms the methylene-linked product .
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Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) achieves >95% purity, as verified by HPLC.
Critical Reaction Parameters
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Temperature: Difluoromethylation requires −10°C to prevent side reactions.
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Catalysis: Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in analogous pyrazole-piperidine systems .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.4 mg/mL in phosphate buffer (pH 7.4) at 25°C, attributable to the basic piperidine amine .
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Thermal Stability: Decomposition onset at 218°C (DSC), suitable for standard storage conditions.
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Lipophilicity: LogP = 1.82 (calculated), indicating moderate membrane permeability .
Spectroscopic Characterization
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FT-IR: Peaks at 3320 cm−1 (N-H stretch), 1615 cm−1 (C=N pyrazole), and 1120 cm−1 (C-F).
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13C NMR: Signals at δ 145.2 (pyrazole C-3), δ 110.5 (CF2H), and δ 48.9 (piperidine C-4).
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s dual functionality makes it a versatile building block:
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Pyrazole Component: Serves as a bioisostere for carboxylic acid groups, improving metabolic stability.
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Piperidine-4-Amine: Facilitates target engagement through hydrogen bonding with aspartate residues in enzyme active sites .
Case Study: Anticancer Agents
Analogous compounds bearing the 1-(difluoromethyl)pyrazole motif demonstrate antiproliferative activity in MCF-7 breast cancer cells (EC50 = 2.1 μM) .
Future Research Directions
Mechanistic Studies
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Elucidate the compound’s interactions with biological targets using X-ray crystallography or cryo-EM.
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Assess pharmacokinetic properties (e.g., bioavailability, half-life) in rodent models.
Material Science Applications
Explore its utility as:
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A ligand in metal-organic frameworks (MOFs) for gas storage.
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A monomer for fluorinated polymers with enhanced thermal resistance.
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